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Compound of Interest

1-(4-Methylphenyl)-1-
Compound Name:
cyclopropanecarbonitrile

cat. No.: B1329718

An In-depth Technical Guide to 1-(4-
Methylphenyl)-1-cyclopropanecarbonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and spectral
properties of 1-(4-Methylphenyl)-1-cyclopropanecarbonitrile, a compound of interest in
synthetic and medicinal chemistry. This document summarizes its key identifiers,
physicochemical parameters, and provides a detailed experimental protocol for its synthesis.

Core Compound Properties

1-(4-Methylphenyl)-1-cyclopropanecarbonitrile, also known as 1-p-
tolylcyclopropanecarbonitrile, is a nitrile derivative containing a cyclopropane ring attached to a
p-tolyl group. Its unique structural features make it a valuable building block in the synthesis of
more complex molecules.
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Identifier Value

IUPAC Name 1-(4-methylphenyl)cyclopropane-1-carbonitrile
CAS Number 71172-78-6

Molecular Formula Ci11H11N

Molecular Weight 157.21 g/mol

SMILES CC1=CC=C(C=C1)C1(CC1)C#N

Physical Property Value

Boiling Point 293 °C at 760 mmHg

Density 0.99 g/mL

Refractive Index 1.5333-1.5353

Synthesis Protocol

The synthesis of 1-(4-Methylphenyl)-1-cyclopropanecarbonitrile can be achieved through
the alkylation of p-tolylacetonitrile with 1,2-dibromoethane. This reaction proceeds via a
nucleophilic substitution mechanism where the carbanion generated from p-tolylacetonitrile
attacks 1,2-dibromoethane, leading to the formation of the cyclopropane ring.

Experimental Workflow for Synthesis
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Reactants & Reagents
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Caption: Synthetic workflow for 1-(4-Methylphenyl)-1-cyclopropanecarbonitrile.
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Detailed Methodology

e Reaction Setup: To a solution of p-tolylacetonitrile in an anhydrous solvent such as
tetrahydrofuran (THF), a strong base like sodium amide is added portion-wise at a controlled
temperature.

o Addition of Alkylating Agent: 1,2-Dibromoethane is then added dropwise to the reaction
mixture.

o Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography
(TLC).

o Work-up: Upon completion, the reaction is carefully quenched with water. The aqueous layer
is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate).

 Purification: The combined organic layers are dried over an anhydrous salt (e.g., sodium
sulfate), filtered, and the solvent is removed under reduced pressure. The crude product is
then purified by vacuum distillation to yield 1-(4-Methylphenyl)-1-
cyclopropanecarbonitrile.

Spectral Data

The structural confirmation of 1-(4-Methylphenyl)-1-cyclopropanecarbonitrile is based on
spectroscopic data.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum provides information about the functional groups present in the molecule.

Wavenumber (cm~12) Assignment

~2240 C=N stretch (nitrile)

~3050-3000 Aromatic C-H stretch

~2950-2850 Aliphatic C-H stretch (methyl and cyclopropyl)
~1610, 1510, 1450 Aromatic C=C skeletal vibrations
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Nuclear Magnetic Resonance (NMR) Spectroscopy

1H and 13C NMR spectroscopy are crucial for elucidating the detailed structure of the molecule.

IH NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic
protons of the p-tolyl group, the methyl protons, and the diastereotopic methylene protons of
the cyclopropane ring.

13C NMR: The carbon NMR spectrum would display distinct signals for the quaternary carbon of
the cyclopropane ring attached to the nitrile and phenyl groups, the methylene carbons of the
cyclopropane ring, the carbons of the p-tolyl group, the methyl carbon, and the nitrile carbon.

Note: Specific chemical shift values and coupling constants would be determined from the
actual spectra.

Biological Activity and Signaling Pathways

While specific studies on the biological activity of 1-(4-Methylphenyl)-1-
cyclopropanecarbonitrile are not extensively documented in publicly available literature, the
cyclopropane motif is present in a variety of biologically active molecules.[1][2] The strained
three-membered ring can mimic a double bond or act as a rigid scaffold, influencing the binding
of molecules to biological targets.[1]

Compounds containing cyclopropane rings have been investigated for a range of activities,
including as enzyme inhibitors and as modulators of signaling pathways.[1][2] The introduction
of a cyclopropane ring can enhance metabolic stability and improve the pharmacokinetic profile
of drug candidates. Further research is warranted to explore the potential biological activities
and signaling pathway interactions of 1-(4-Methylphenyl)-1-cyclopropanecarbonitrile.

Potential Areas of Investigation
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Caption: Logical workflow for investigating biological activity.

Safety Information

Based on available safety data for similar compounds, 1-(4-Methylphenyl)-1-
cyclopropanecarbonitrile should be handled with care in a laboratory setting. Appropriate
personal protective equipment, including gloves, safety glasses, and a lab coat, should be
worn. Work should be conducted in a well-ventilated fume hood.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Physical and chemical properties of 1-(4-
Methylphenyl)-1-cyclopropanecarbonitrile.]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1329718#physical-and-chemical-properties-of-1-4-
methylphenyl-1-cyclopropanecarbonitrile]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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